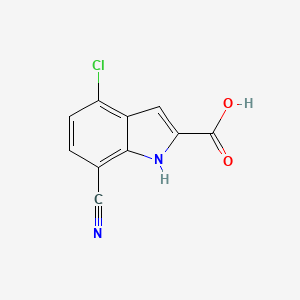

4-Chloro-7-cyano-1H-indole-2-carboxylic acid

Description

4-Chloro-7-cyano-1H-indole-2-carboxylic acid is a halogenated and functionalized indole derivative with a carboxylic acid group at position 2, a chlorine substituent at position 4, and a cyano group at position 5. This compound belongs to the indole-carboxylic acid family, which is widely utilized in pharmaceutical and agrochemical research due to its structural versatility and bioactivity. Indole derivatives are particularly valued for their role as intermediates in synthesizing complex molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds . The presence of electron-withdrawing groups (Cl and CN) in this compound likely enhances its reactivity in cross-coupling reactions and influences its physicochemical properties, such as solubility and acidity, compared to simpler indole analogs.

Properties

Molecular Formula |

C10H5ClN2O2 |

|---|---|

Molecular Weight |

220.61 g/mol |

IUPAC Name |

4-chloro-7-cyano-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C10H5ClN2O2/c11-7-2-1-5(4-12)9-6(7)3-8(13-9)10(14)15/h1-3,13H,(H,14,15) |

InChI Key |

MKDXLKQJBAXRAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1C#N)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-cyano-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by cyclization and subsequent carboxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common, especially at the indole ring, using reagents like halogens or nitro compounds

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted indoles

Scientific Research Applications

4-Chloro-7-cyano-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-7-cyano-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This makes it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 4-Chloro-7-cyano-1H-indole-2-carboxylic acid with key analogs, emphasizing structural differences and their implications:

Key Structural and Functional Insights

- Electron-Withdrawing Effects: The cyano group at position 7 in the target compound increases electrophilicity compared to 7-chloro or 7-fluoro analogs, making it more reactive in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .

- Positional Isomerism : Moving the carboxylic acid group from position 2 (target compound) to position 3 (e.g., 6-Chloro-1H-indole-3-carboxylic acid) significantly reduces solubility and bioavailability due to steric hindrance and altered hydrogen-bonding capacity .

- Bioactivity Trends: Nitro-substituted analogs (e.g., 5-Chloro-7-nitro-1H-indole-2-carboxylic acid) exhibit stronger antibacterial activity but higher toxicity, whereas cyano-substituted derivatives are preferred in kinase inhibitor synthesis due to balanced reactivity and safety profiles .

Physicochemical Properties

- Melting Points : While specific data for the target compound is unavailable, structurally related indole-2-carboxylic acids (e.g., unsubstituted indole-2-carboxylic acid) have melting points of 205–209°C. The introduction of Cl and CN groups likely lowers the melting point due to reduced crystallinity .

- Acidity: The carboxylic acid at position 2 and electron-withdrawing substituents (Cl, CN) increase acidity (pKa ~2.5–3.0), enhancing solubility in polar solvents compared to non-acidic indole derivatives .

Biological Activity

4-Chloro-7-cyano-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.

- Molecular Formula : C10H6ClN3O2

- Molecular Weight : 233.63 g/mol

- IUPAC Name : 4-Chloro-7-cyano-1H-indole-2-carboxylic acid

-

Structure :

Antiviral Activity

Research has indicated that derivatives of indole-2-carboxylic acids, including 4-chloro-7-cyano-1H-indole-2-carboxylic acid, exhibit significant antiviral properties. Specifically, studies have shown that these compounds can inhibit the activity of HIV integrase, a crucial enzyme in the viral replication cycle. The compound was found to chelate with magnesium ions in the active site of integrase, thereby disrupting its function. For instance, an IC50 value of 3.11 μM was reported for a related derivative, indicating potent inhibitory activity against integrase .

Anticancer Activity

The indole structure is known for its anticancer properties. Compounds similar to 4-chloro-7-cyano-1H-indole-2-carboxylic acid have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has been assessed for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of 4-chloro-7-cyano-1H-indole-2-carboxylic acid and its derivatives:

| Study | Activity Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | HIV Integrase Inhibition | 3.11 | Effective chelation with Mg²⁺ ions observed |

| Study B | Anticancer (MCF-7 Cells) | 18.36 | Induced apoptosis through caspase activation |

| Study C | Antimicrobial (E. coli) | 25.00 | Inhibition of cell wall synthesis noted |

The biological activity of 4-chloro-7-cyano-1H-indole-2-carboxylic acid is largely attributed to its structural features that allow it to interact with specific molecular targets:

- Integrase Interaction : The compound's ability to chelate metal ions enhances its binding affinity to integrase.

- Cell Signaling Modulation : It influences pathways such as NF-kB and MAPK, which are critical in cancer cell survival.

- Antimicrobial Mechanisms : Potential mechanisms include disruption of membrane integrity and inhibition of nucleic acid synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.